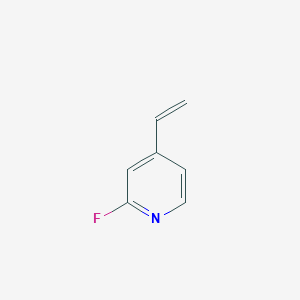

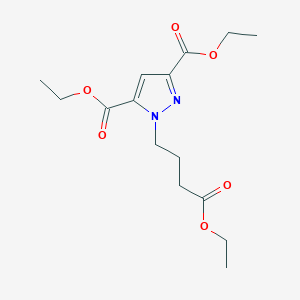

![molecular formula C13H15NO2 B1322602 Spiro[isochroman-1,4'-piperidin]-3-one CAS No. 252002-14-5](/img/structure/B1322602.png)

Spiro[isochroman-1,4'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of spiro compounds, particularly those with a piperidine moiety, has been a subject of interest due to their potential pharmacological activities. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated as acetyl-CoA carboxylase inhibitors, with some showing significant activity . Moreover, spiro[isochroman-piperidine] analogs were prepared and tested for their ability to inhibit histamine release from mast cells, with the lipophilicity of the substituents playing a major role in activity .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as an important pharmacophore in medicinal chemistry, with recent advances in the synthesis of derivatives demonstrating its versatility and potential utility . The conformational restriction in the linker-to-tail moiety of spiro[chromane-2,4'-piperidine] derivatives was exploited to design potent G-protein-coupled receptor 119 agonists .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds allows for the creation of a variety of analogs with different biological activities. For example, spiro[isocoumarin-piperidines] and related compounds were synthesized and found to have analgesic activity, with the position of the spiro junction (3-spiro vs. 4-spiro) affecting the activity . Additionally, novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogs were synthesized and exhibited good anti-fungal and anti-microbial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the analgesic properties of isochroman-4-spiro-4'-piperidines were reported to be weak, suggesting that the introduction of a new ring can affect the potency of the compounds . Furthermore, the affinity and selectivity of spiro[isobenzofuran-1(3H),4'-piperidines] for sigma ligands were found to be highly dependent on the N-substituent size and the presence of substituents in the benzene ring .

科学的研究の応用

Synthesis and Biological Activity

Spiro[isochroman-1,4'-piperidin]-3-one derivatives have been explored for their biological activity. 1'-Alkylspiro[isochroman-3,4'-piperidin]-1-ones and 1'-alkylspiro[isochroman-4,4'-piperidines] have shown significant analgesic activity, comparable to aminopyrine. This highlights their potential in pain management applications (Yamato, Hashigaki, Ikeda, Ohtake, & Tasaka, 1981). Furthermore, some compounds within this class have been found to inhibit histamine release from mast cells, suggesting their use in allergic responses (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981).

Pharmacological Importance in Histone Deacetylase (HDAC) Inhibition

Spiro[isochroman-1,4'-piperidin]-3-one derivatives have shown potential in histone deacetylase (HDAC) inhibition, which is crucial in cancer treatment. For example, spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives have been identified as novel HDAC inhibitors, demonstrating antiproliferative activity against various tumor cell lines and good oral bioavailability (Varasi et al., 2011).

Sigma Receptor Ligands

Studies have synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, evaluating them as sigma ligands. These compounds, related to selective sigma 2 ligands, have shown promise in understanding the structural factors governing sigma 1/sigma 2 affinity and selectivity, with implications in neuropsychiatric disorders (Moltzen, Perregaard, & Meier, 1995).

Antimycobacterial Activity

Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound in particular demonstrated significant in vitro and in vivo potency, suggesting its potential in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Synthesis and Antihypertensive Activity

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been synthesized and evaluated for their antihypertensive activity. One particular compound showed promise in reducing hypertension in spontaneously hypertensive rats, indicating potential therapeutic applications for hypertension (Clark et al., 1983).

特性

IUPAC Name |

spiro[4H-isochromene-1,4'-piperidine]-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWQMWXINXCTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627357 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isochroman-1,4'-piperidin]-3-one | |

CAS RN |

252002-14-5 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)